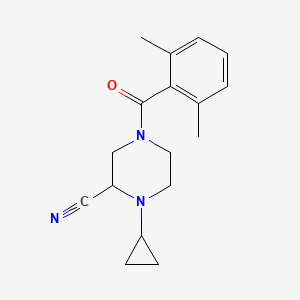
1-Cyclopropyl-4-(2,6-dimethylbenzoyl)piperazine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-4-(2,6-dimethylbenzoyl)piperazine-2-carbonitrile (CBP) is a chemical compound that is widely used in scientific research. It belongs to the class of piperazine derivatives and has a broad range of applications in various fields, including medicinal chemistry, neuroscience, and biochemistry.
作用机制
The mechanism of action of 1-Cyclopropyl-4-(2,6-dimethylbenzoyl)piperazine-2-carbonitrile is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems. 1-Cyclopropyl-4-(2,6-dimethylbenzoyl)piperazine-2-carbonitrile has been shown to bind to dopamine, serotonin, and adrenergic receptors, as well as the NMDA receptor. It is thought to enhance the activity of these receptors, leading to increased neurotransmitter release and enhanced neuronal signaling. 1-Cyclopropyl-4-(2,6-dimethylbenzoyl)piperazine-2-carbonitrile has also been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft.
Biochemical and Physiological Effects:
1-Cyclopropyl-4-(2,6-dimethylbenzoyl)piperazine-2-carbonitrile has been shown to have a wide range of biochemical and physiological effects. In animal studies, 1-Cyclopropyl-4-(2,6-dimethylbenzoyl)piperazine-2-carbonitrile has been shown to increase locomotor activity, enhance cognitive function, and reduce anxiety-like behavior. 1-Cyclopropyl-4-(2,6-dimethylbenzoyl)piperazine-2-carbonitrile has also been shown to have antidepressant and antipsychotic-like effects, suggesting that it may have therapeutic potential for the treatment of various psychiatric disorders. Additionally, 1-Cyclopropyl-4-(2,6-dimethylbenzoyl)piperazine-2-carbonitrile has been shown to have analgesic effects, suggesting that it may have potential as a pain medication.
实验室实验的优点和局限性
1-Cyclopropyl-4-(2,6-dimethylbenzoyl)piperazine-2-carbonitrile has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and purify. 1-Cyclopropyl-4-(2,6-dimethylbenzoyl)piperazine-2-carbonitrile is also relatively inexpensive compared to other research compounds. However, 1-Cyclopropyl-4-(2,6-dimethylbenzoyl)piperazine-2-carbonitrile has some limitations for use in lab experiments. It has a relatively short half-life and is rapidly metabolized in vivo, which can complicate the interpretation of experimental results. Additionally, 1-Cyclopropyl-4-(2,6-dimethylbenzoyl)piperazine-2-carbonitrile has been shown to have some toxic effects at high doses, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1-Cyclopropyl-4-(2,6-dimethylbenzoyl)piperazine-2-carbonitrile. One area of interest is the development of more selective 1-Cyclopropyl-4-(2,6-dimethylbenzoyl)piperazine-2-carbonitrile analogs that target specific neurotransmitter systems. Another area of interest is the investigation of the long-term effects of 1-Cyclopropyl-4-(2,6-dimethylbenzoyl)piperazine-2-carbonitrile on neuronal function and behavior. Additionally, the potential therapeutic effects of 1-Cyclopropyl-4-(2,6-dimethylbenzoyl)piperazine-2-carbonitrile for various psychiatric and neurological disorders warrant further investigation. Finally, the development of new methods for the synthesis and purification of 1-Cyclopropyl-4-(2,6-dimethylbenzoyl)piperazine-2-carbonitrile could improve its usefulness as a research tool.
合成方法
The synthesis of 1-Cyclopropyl-4-(2,6-dimethylbenzoyl)piperazine-2-carbonitrile involves the reaction of 2,6-dimethylbenzoyl chloride with piperazine in the presence of a base, followed by the addition of cyclopropylamine and potassium cyanide. The reaction occurs in anhydrous conditions and leads to the formation of 1-Cyclopropyl-4-(2,6-dimethylbenzoyl)piperazine-2-carbonitrile as a white solid. The yield of the reaction is typically around 70%, and the purity of the product can be improved through recrystallization.
科学研究应用
1-Cyclopropyl-4-(2,6-dimethylbenzoyl)piperazine-2-carbonitrile has a wide range of applications in scientific research. It has been used as a tool compound to study the function of various receptors, including dopamine, serotonin, and adrenergic receptors. 1-Cyclopropyl-4-(2,6-dimethylbenzoyl)piperazine-2-carbonitrile has also been used to investigate the role of these receptors in various diseases, such as Parkinson's disease, schizophrenia, and depression. Additionally, 1-Cyclopropyl-4-(2,6-dimethylbenzoyl)piperazine-2-carbonitrile has been used to study the function of ion channels, such as the NMDA receptor, and to investigate the mechanisms of action of various drugs, including antidepressants and antipsychotics.
属性
IUPAC Name |
1-cyclopropyl-4-(2,6-dimethylbenzoyl)piperazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-12-4-3-5-13(2)16(12)17(21)19-8-9-20(14-6-7-14)15(10-18)11-19/h3-5,14-15H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCNTAFDVHOGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)N2CCN(C(C2)C#N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Furan-3-yl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629999.png)
![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630003.png)
![2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one](/img/structure/B7630011.png)

![3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)-6-methyl-1H-pyridin-2-one](/img/structure/B7630023.png)
![2-[3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]phenoxy]benzamide](/img/structure/B7630026.png)

![N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7630035.png)
![(5-Chloropyrimidin-4-yl)-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7630037.png)
![N-[[1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7630045.png)


